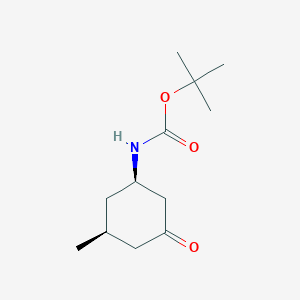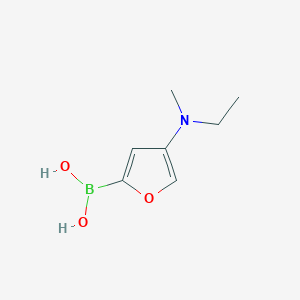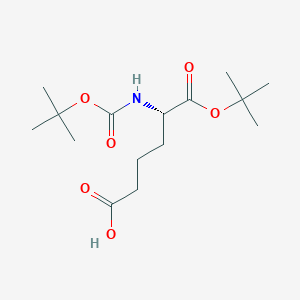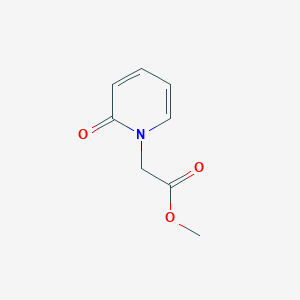
1,3-Propanediamine,n,n-bis(2-aminoethyl),tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is a chemical compound with the molecular formula C₇H₂₀N₄·4HCl. It is also known by other names such as N,N’-Bis(2-aminoethyl)-1,3-propanediamine and 1,4,8,11-Tetraazaundecane . This compound is characterized by its high affinity for copper (II) ions and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as distillation, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent for copper (II) ions in various chemical reactions.
Medicine: Studied for its potential therapeutic effects in treating diseases related to copper metabolism.
Industry: Used in the synthesis of new open framework iron (III) phosphites and other complex compounds.
作用机制
The primary mechanism of action of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves its high affinity for copper (II) ions. By chelating copper, the compound inhibits mitochondrial cytochrome c oxidase, leading to cellular copper deficiency. This inhibition can induce oxidative stress by increasing the production of reactive oxygen species (ROS) in mitochondria .
相似化合物的比较
Similar Compounds
- 1,3-Bis(2-aminoethylamino)propane
- 1,4,8,11-Tetraazaundecane
- 1,9-Diamino-3,7-diazanonane
- 3,7-Diaza-1,9-diaminononane
- Ethylene (trimethylene)ethylenetetramine
Uniqueness
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is unique due to its high affinity for copper (II) ions and its ability to inhibit mitochondrial cytochrome c oxidase. This property makes it particularly useful in studies related to copper metabolism and oxidative stress .
属性
分子式 |
C7H24Cl4N4 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC 名称 |
N',N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-5-11(6-3-9)7-4-10;;;;/h1-10H2;4*1H |
InChI 键 |
GTGKOULXRRWSMQ-UHFFFAOYSA-N |
规范 SMILES |
C(CN)CN(CCN)CCN.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



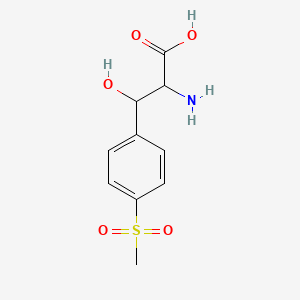
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)



![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)

